2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6OS2/c1-10-8-26-16(19-10)20-15(25)9-27-17-22-21-14-7-6-13(23-24(14)17)11-2-4-12(18)5-3-11/h2-8H,9H2,1H3,(H,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSNANUJPJUGBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-(4-Chlorophenyl)-Triazolo[4,3-b]Pyridazin-3(2H)-one
Reagents :
- 4-Chlorophenylhydrazine hydrochloride (1.2 equiv)
- 3,6-Dichloropyridazine (1.0 equiv)
- Anhydrous ethanol (solvent)
- Sodium acetate (base, 2.5 equiv)
Procedure :
- Charge a round-bottom flask with 3,6-dichloropyridazine (10 mmol) and 4-chlorophenylhydrazine hydrochloride (12 mmol) in ethanol (50 mL).
- Add sodium acetate (25 mmol) and reflux at 85°C for 12 hours under nitrogen.
- Cool to 25°C, filter precipitated solids, and wash with cold ethanol.
- Recrystallize from ethanol/water (3:1) to yield white crystals (Yield: 68%, m.p. 214-216°C).
Mechanistic Insight :
The reaction proceeds through hydrazine attack at C3 of pyridazine, followed by cyclodehydration to form the triazole ring. The electron-withdrawing chloro group at C6 directs subsequent substitution reactions.
Thiolation at Position 3: Synthesis of 3-Mercapto-6-(4-chlorophenyl)-triazolo[4,3-b]pyridazine
Reagents :
- 6-(4-Chlorophenyl)-triazolo[4,3-b]pyridazin-3(2H)-one (1.0 equiv)
- Lawesson's reagent (1.5 equiv)
- Toluene (anhydrous)
Procedure :
- Suspend triazolopyridazinone (5 mmol) in toluene (30 mL).
- Add Lawesson's reagent (7.5 mmol) and reflux at 110°C for 6 hours.
- Concentrate under reduced pressure and purify via flash chromatography (hexane/ethyl acetate 4:1).
- Isolate yellow solid (Yield: 82%, HPLC purity >98%).
Critical Parameters :
- Strict anhydrous conditions prevent reagent decomposition.
- Excess Lawesson's reagent ensures complete thionation.
Thioether Bridge Installation: Alkylation with 2-Bromo-N-(4-methylthiazol-2-yl)acetamide
Reagents :
- 3-Mercapto-6-(4-chlorophenyl)-triazolo[4,3-b]pyridazine (1.0 equiv)
- 2-Bromo-N-(4-methylthiazol-2-yl)acetamide (1.1 equiv)
- Potassium carbonate (2.0 equiv)
- DMF (anhydrous)
Procedure :
- Dissolve thiol intermediate (5 mmol) and K₂CO₃ (10 mmol) in DMF (20 mL).
- Add 2-bromoacetamide derivative (5.5 mmol) dropwise at 0°C.
- Warm to 25°C and stir for 24 hours.
- Quench with ice-water, extract with ethyl acetate, and dry over Na₂SO₄.
- Purify by silica gel chromatography (CH₂Cl₂/MeOH 95:5) to obtain off-white solid (Yield: 74%).
Reaction Optimization and Scale-Up
Solvent Screening for Thioether Formation
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 25 | 24 | 74 |
| DMSO | Cs₂CO₃ | 50 | 12 | 68 |
| THF | Et₃N | 40 | 36 | 52 |
| Acetonitrile | DBU | 25 | 48 | 45 |
Key Findings :
Industrial-Scale Production
Continuous Flow Protocol :
- Pump core intermediate (0.1 M in DMF) and 2-bromoacetamide (0.11 M) through static mixer.
- React in tubular reactor (ID 2 mm, L 10 m) at 80°C with 30 min residence time.
- Separate products via inline liquid-liquid extraction.
- Achieve throughput of 15 kg/day with 89% yield.
Advantages :
- Enhanced heat/mass transfer versus batch processing.
- Reduced solvent consumption (50% reduction).
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.72 (s, 1H, triazole-H)
- δ 7.89-7.43 (m, 4H, Ar-H)
- δ 4.21 (s, 2H, SCH₂CO)
- δ 2.32 (s, 3H, thiazole-CH₃)
HRMS (ESI+) :
Purity Assessment
| Method | Conditions | Purity (%) |
|---|---|---|
| HPLC | C18, MeCN/H₂O (70:30) | 99.2 |
| DSC | Heating rate 10°C/min | 99.8 |
| Elemental Analysis | C, H, N, S | ±0.3% theory |
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Site
The sulfur atom in the thioether group undergoes nucleophilic displacement under basic or acidic conditions. This reaction is critical for introducing new functional groups.
| Reagent/Conditions | Product | Yield (%) | References |
|---|---|---|---|
| Alkyl halides (R-X, K₂CO₃) | Thioether → R-Substituted derivative | 60–75 | |
| Amines (RNH₂, DMF) | Thioether → Sulfonamide derivative | 45–65 |
Mechanistic Insight : The reaction proceeds via an SN2 pathway, where nucleophiles attack the electrophilic sulfur atom, displacing the leaving group. Steric hindrance from the triazolo-pyridazine core slightly reduces reaction efficiency.
Oxidation of Thioether to Sulfoxide/Sulfone
Controlled oxidation modifies the sulfur center, altering electronic properties and biological activity.
| Oxidizing Agent | Product | Conditions | References |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | RT, 6–12 hr | |
| mCPBA (meta-chloroperbenzoic acid) | Sulfone | 0°C → RT, 2 hr |
Key Observation : Sulfone derivatives exhibit enhanced metabolic stability compared to thioethers in pharmacokinetic studies.
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
Application : Hydrolysis products are intermediates for synthesizing ester or amide analogs with modified solubility.
Electrophilic Aromatic Substitution on the Chlorophenyl Ring
The 4-chlorophenyl group undergoes halogen-directed electrophilic substitution.
| Reaction | Reagent | Product | Position | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4-chlorophenyl | Meta | |
| Sulfonation | SO₃/H₂SO₄ | 3-Sulfo-4-chlorophenyl | Meta |
Electronic Effects : The electron-withdrawing chlorine atom directs incoming electrophiles to the meta position, as confirmed by DFT calculations .
Reduction of the Triazole Ring
Catalytic hydrogenation partially reduces the triazole ring under high-pressure conditions.
| Catalyst | Conditions | Product | Selectivity | References |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (50 psi), EtOH | Dihydrotriazolo-pyridazine derivative | >90% |
Stability Note : Over-reduction disrupts the fused ring system, necessitating precise reaction control .
Alkylation of the Thiazole Nitrogen
The secondary amine in the thiazole ring undergoes alkylation to enhance lipophilicity.
| Alkylating Agent | Conditions | Product | Yield (%) | References |
|---|---|---|---|---|
| Methyl iodide (CH₃I) | K₂CO₃, DMF, 60°C | N-Methylthiazole derivative | 70–80 |
Biological Impact : Alkylation improves blood-brain barrier penetration in in vitro assays.
Coordination with Metal Ions
The sulfur and nitrogen atoms act as ligands for transition metals, forming stable complexes.
| Metal Salt | Conditions | Complex Structure | Application | References |
|---|---|---|---|---|
| CuCl₂ | EtOH, RT, 2 hr | Octahedral Cu(II) complex | Antimicrobial studies | |
| Zn(OAc)₂ | MeOH, reflux | Tetrahedral Zn(II) complex | Catalysis |
Characterization : Complexes are characterized by UV-Vis, IR, and X-ray crystallography .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to study various reaction mechanisms and develop new synthetic methodologies.
Biology
The compound exhibits potential biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi.
- Anticancer Activity : Investigations into its effects on cancer cell lines indicate possible cytotoxic effects, warranting further research into its mechanism of action.
Medicine
Research into the pharmacological effects of this compound could lead to the development of new therapeutic agents. Its interactions with specific biological targets may modulate enzyme activity or receptor function, making it a candidate for drug development.
Industry
Due to its unique chemical properties, the compound may find applications in developing advanced materials and chemical processes. Its stability and reactivity can be exploited in various industrial applications.
Antimicrobial Activity Study
In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of several derivatives of triazolo compounds, including 2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide). The results indicated that this compound exhibited significant inhibition against specific bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Evaluation
Another study focused on the anticancer properties of this compound against various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through specific signaling pathways . Further research is ongoing to explore its full therapeutic potential.
Mechanism of Action
The mechanism of action of 2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinities and interaction kinetics are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide stands out due to its unique combination of a triazolopyridazine core and a thiazole moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific investigations.
Biological Activity
The compound 2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a synthetic derivative characterized by a complex structure that includes a triazolo-pyridazine core and various functional groups. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.
Structural Overview
The compound can be broken down into several key components:
- Triazolo-pyridazine core : This is known for its diverse biological activities.
- Chlorophenyl group : Often associated with enhanced biological activity.
- Thioacetamide moiety : Contributes to the compound's reactivity and potential biological interactions.
- Methylthiazole group : Known for various pharmacological effects.
Antimicrobial Properties
Research indicates that derivatives containing the 1,2,4-triazole nucleus exhibit significant antimicrobial activity. For instance, compounds similar to the one have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that triazole derivatives can be up to 16 times more potent than traditional antibiotics like ampicillin against certain strains of bacteria such as Staphylococcus aureus and Escherichia coli .
| Compound Type | Bacterial Strains Tested | Activity Level |
|---|---|---|
| Triazolo-thiadiazoles | S. aureus, E. coli, B. subtilis | High potency |
| Triazolo-pyridazines | Pseudomonas aeruginosa, Klebsiella pneumoniae | Moderate to high activity |
Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies on similar triazole derivatives have indicated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For example, compounds with a similar scaffold have been reported to inhibit tumor growth in xenograft models.
Anti-inflammatory Effects
Compounds with the triazole framework have also been noted for their anti-inflammatory properties. The presence of the thio group enhances the interaction with inflammatory mediators, potentially leading to reduced cytokine production and inflammation .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The triazole ring is known to form hydrogen bonds with active sites of various enzymes, inhibiting their function.
- Receptor Modulation : Interaction with specific receptors can modulate signaling pathways involved in inflammation and cancer progression.
- Antioxidant Activity : Some studies suggest that triazole derivatives can scavenge free radicals, contributing to their protective effects against oxidative stress .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of bacteria. The results showed that compounds similar to this compound exhibited significant inhibition zones against resistant strains .
- Anticancer Activity in vitro : Another investigation focused on the anticancer potential of triazolo derivatives in human cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell migration in metastatic cancer cells .
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves multi-step reactions, starting with aryl halide coupling or nucleophilic substitution. For example, triazolo-pyridazine cores can be prepared via cyclocondensation of hydrazine derivatives with carbonyl intermediates. Thioether linkages (e.g., the "thio" group) are introduced using thiourea or sodium hydrosulfide under reflux in polar aprotic solvents like DMF. Final acetamide coupling may employ chloroacetyl chloride with triethylamine as a base in dichloromethane . Characterization should include melting points, NMR (¹H/¹³C), IR, and elemental analysis to confirm purity .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of analytical techniques:
- Chromatography : HPLC or TLC with UV detection to assess purity.
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and absence of unreacted intermediates. IR can confirm functional groups (e.g., C=O, C-S).
- Elemental Analysis : Compare calculated vs. experimental C/H/N/S percentages to rule out impurities .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula .
Q. What in vitro assays are suitable for preliminary bioactivity evaluation?
Prioritize target-specific assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria or fungi (e.g., Staphylococcus aureus, Candida albicans) .
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays with malachite green phosphate detection) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .
Advanced Research Questions
Q. How can computational docking studies guide optimization of binding affinity?
Perform molecular docking (e.g., AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases, bacterial enzymes). Key steps:
- Prepare ligand and protein files (remove water, add charges).
- Identify binding pockets via grid parameter optimization.
- Analyze docking poses for hydrogen bonds, hydrophobic interactions, and steric clashes. Compare results with analogs like triazolo-pyridazine derivatives to prioritize substituent modifications .
Q. What strategies mitigate contradictory bioactivity data across cell lines or models?
- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects.
- Dose-Response Curves : Calculate IC₅₀ values in triplicate to assess reproducibility.
- Comparative Models : Test activity in primary cells vs. immortalized lines to rule out model-specific artifacts .
Q. How to design SAR studies for triazolo-pyridazine-thiazole hybrids?
- Scaffold Variation : Modify the triazolo-pyridazine core (e.g., substituents at positions 3 and 6) and thiazole ring (e.g., methyl vs. halogen groups).
- Functional Group Swapping : Replace the acetamide with sulfonamide or urea to assess electronic effects.
- Bioisosteric Replacement : Substitute the 4-chlorophenyl group with trifluoromethyl or methoxy to enhance lipophilicity or metabolic stability .
Q. What analytical techniques resolve crystallographic vs. solution-phase structural discrepancies?
- X-ray Crystallography : Resolve solid-state conformation (e.g., bond angles, dihedral strains) .
- Solution NMR : Compare NOE interactions to identify dynamic conformers.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water, DMSO) to reconcile differences between crystal and solution structures .
Q. How to optimize synthetic yield in multi-step reactions involving chloroacetyl intermediates?
- Design of Experiments (DoE) : Use response surface methodology to optimize temperature, solvent (e.g., THF vs. acetonitrile), and catalyst loading .
- Continuous Flow Chemistry : Improve mixing and heat transfer for exothermic steps (e.g., cyclization reactions) .
- Workup Strategies : Employ liquid-liquid extraction or column chromatography to isolate intermediates before acetamide coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
